molecular formula C27H54O2 B3030217 3-Isoamyl-6-methyl-2-heptyl Myristate CAS No. 88332-30-3

3-Isoamyl-6-methyl-2-heptyl Myristate

Cat. No. B3030217
CAS RN: 88332-30-3
M. Wt: 410.7 g/mol
InChI Key: JHAGSLRTFDBCLA-UHFFFAOYSA-N
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Description

3-Isoamyl-6-methyl-2-heptyl Myristate, also known as 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate or 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The compound has a molecular formula of C27H54O2 .


Molecular Structure Analysis

The molecular structure of 3-Isoamyl-6-methyl-2-heptyl Myristate is represented by the SMILES notation: CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C . The compound has a molecular weight of 410.72 g/mol .


Physical And Chemical Properties Analysis

3-Isoamyl-6-methyl-2-heptyl Myristate is a colorless to almost colorless clear liquid . The compound has a flash point of 205 °C, a specific gravity of 0.85 at 20/20°C, and a refractive index of 1.45 .

Scientific Research Applications

Synthesis and Catalysis

  • Microwave Assisted Synthesis: Isoamyl myristate, synthesized via microwave-assisted, solvent-free lipase catalysis, finds applications in food, cosmetic, and pharmaceutical industries as a flavor and fragrance compound. The study by Yadav & Thorat, 2012 focused on optimizing this process, showing that Novozym 435 was the most effective catalyst for this reaction.

Chemical Properties and Analysis

  • Solubility in Supercritical CO2: Research by Garlapati & Madras, 2008 explored the solubilities of myristic acid, a component of isoamyl myristate, in supercritical carbon dioxide. Understanding solubility in such systems is crucial for applications in extraction and purification processes.
  • Impurity Analysis of Isopropyl Myristate: Klaffenbach & Kronenfeld (1997) studied the impurities in isopropyl myristate, a related compound, by gas-liquid chromatography, highlighting the importance of purity in commercial applications of such esters Klaffenbach & Kronenfeld, 1997.

Biological Interactions

  • Interactions with Bovine Serum Albumin: The interactions of myristic acid with bovine serum albumin were studied using 13C NMR spectroscopy, providing insights into how such fatty acids interact with proteins in biological systems Hamilton et al., 1984.

Pharmaceutical Applications

  • Inhibiting HIV-1 Virus Production: A study by Bryant et al., 1991 found that linking myristate (a component of isoamyl myristate) to HIV-1 gag polyprotein precursors inhibits proteolytic processing and virus production, suggesting potential applications in HIV treatment.
  • Detection of Fatty Acid Oxidation Defects: The use of myristate in detecting fatty acid oxidation defects in fibroblasts, as detailed by Olpin et al., 1997, highlights its role in diagnostic applications.

Material Science

  • Synthesis for Ethylene Polymerization: Makwana et al. (2012) explored the synthesis of long-chain aliphatic ester, like isopropyl myristate, and its complexes with titanium for use in ethylene polymerization, suggesting applications in material synthesis Makwana et al., 2012.

properties

IUPAC Name

[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGSLRTFDBCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659760
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoamyl-6-methyl-2-heptyl Myristate

CAS RN

88332-30-3
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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